![molecular formula C6H3N3O2 B1345618 5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione CAS No. 4933-19-1](/img/structure/B1345618.png)

5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione

Descripción general

Descripción

Synthesis Analysis

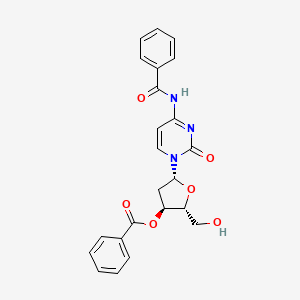

Several methods for synthesizing derivatives of 5H-Pyrrolo[3,4-b]pyrazine have been reported. One approach involves a catalyst-free, tandem hydroamination-aromatic substitution sequence, which yields moderate to high yields of the desired products . Another method describes the regioselective synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts using gold(I)-catalyzed annulation . Additionally, peptidomimetics based on 5H-pyrrolo[3,4-b]pyrazine were synthesized starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine, demonstrating the versatility of this scaffold in drug design .

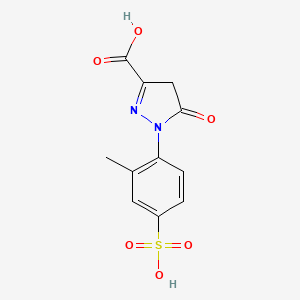

Molecular Structure Analysis

The molecular structure of 5H-Pyrrolo[3,4-b]pyrazine derivatives is characterized by a bicyclic system containing nitrogen atoms, which significantly influences their electronic properties. For instance, the synthesis of ultrahighly electron-deficient pyrrolo[3,4-d]pyridazine-5,7-dione derivatives has been achieved through an inverse electron demand Diels-Alder reaction, highlighting the reactivity of the pyrrolopyrazine core .

Chemical Reactions Analysis

The reactivity of 5H-Pyrrolo[3,4-b]pyrazine derivatives has been explored in various chemical reactions. For example, a switchable synthesis of pyrroles and pyrazines has been reported using a Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, providing evidence for the formation of different cyclic structures depending on the reaction conditions . Palladium-catalyzed heteroannulation has also been used to synthesize 6-substituted-5H-pyrrolo[2,3-b]pyrazines, demonstrating the utility of transition metal catalysis in constructing this framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5H-Pyrrolo[3,4-b]pyrazine derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing groups such as dicarbonitriles has been shown to yield 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles with good-to-high yields, indicating the potential for tuning the electronic properties of these compounds . Moreover, the synthesis and characterization of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and its derivatives have been described, with an emphasis on their potential therapeutic applications .

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry

- Summary of Application : Pyrrolopyrazine derivatives, including “5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione”, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application : The review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

2. Cancer Research

- Summary of Application : 5H-Pyrrolo[2,3-b]pyrazine derivatives have been used as FGFR kinase inhibitors in cancer research .

- Methods of Application : The development of these compounds started with a weak-active compound that was identified from an internal hepatocyte growth factor receptor (also called c-Met) inhibitor project, and optimized it with the guidance of a co-crystal structure of compound 8 with FGFR1 .

- Results or Outcomes : Through rational design, synthesis, and the biological evaluation of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives, several potent FGFR kinase inhibitors were discovered. Among them, compound 13 displayed high selectivity and favorable metabolic properties, demonstrating a promising lead for further development .

3. Drug Discovery

- Summary of Application : Pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. A wide range of biological activities related to pyrrolopyrazine scaffold is discussed .

- Methods of Application : This review provides the recent efficient synthetic methods for the pyrrolopyrazines .

- Results or Outcomes : The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

4. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- Summary of Application : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced .

- Methods of Application : The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

- Results or Outcomes : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

5. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

- Summary of Application : 5H-Pyrrolo[2,3-b]pyrazine derivatives have been used as FGFR kinase inhibitors, which are considered promising targets for cancer treatment .

- Methods of Application : The development of these compounds started with a weak-active compound identified from an internal hepatocyte growth factor receptor (also called c-Met) inhibitor project, and was optimized with the guidance of a co-crystal structure of compound 8 with FGFR1 .

- Results or Outcomes : Several potent FGFR kinase inhibitors were discovered through rational design, synthesis, and biological evaluation of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives. Among them, compound 13 displayed high selectivity and favorable metabolic properties, demonstrating a promising lead for further development .

Direcciones Futuras

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

pyrrolo[3,4-b]pyrazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAIORBQCJKREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197771 | |

| Record name | 2,3-Pyrazinedicarboximide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione | |

CAS RN |

4933-19-1 | |

| Record name | 5H-Pyrrolo(3,4-b)pyrazine, 5,7(6H)-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004933191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyrazinedicarboximide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)